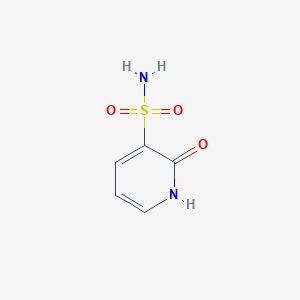
2-羟基吡啶-3-磺酰胺
描述
2-Hydroxypyridine-3-sulfonamide is a chemical compound with the CAS Number: 1566403-08-4 . It has a molecular weight of 174.18 and is typically in powder form .
Molecular Structure Analysis
The InChI code for 2-Hydroxypyridine-3-sulfonamide is1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10) . This code provides a detailed description of the molecule’s structure. It is stored at room temperature . Unfortunately, other specific physical and chemical properties like solubility, density, and boiling point are not available in the resources.
科学研究应用
磺化和晶体结构
研究表明,2-羟基吡啶在浓硫酸处理时,在3位发生磺化反应,生成水合盐。这些盐在其晶体结构中通过大量氢键连接成三维网络,表明在晶体学和材料科学领域可能有潜在应用(Zhu, Gao, & Ng, 2009)。
在谷胱甘肽共轭中的作用
体外研究表明,2-羟基吡啶-3-磺酰胺可以与细胞中关键的抗氧化剂谷胱甘肽发生反应,导致亚磺酰胺和N-羟基磺酰胺加合物的形成。这种相互作用暗示了在理解某些致癌化合物解毒机制方面的潜在应用(Umemoto et al., 1988)。
在水环境中的降解
涉及电子束辐照磺胺类抗生素的研究,包括2-羟基吡啶-3-磺酰胺的衍生物磺胺吡啶,揭示了它们在水环境中的降解过程和机制。这项研究对解决有关这类化合物在水体中持久存在的环境问题至关重要(Zhu et al., 2021)。
碳酸酐酶抑制剂
已经研究了2-羟基吡啶-3-磺酰胺衍生物作为碳酸酐酶抑制剂,特别是在青光眼治疗中降低眼内压的效果方面。这项研究标志着其在眼科学和药物开发中的潜在应用(Scozzafava et al., 1999)。
磺化反应性
对2-羟基吡啶-3-磺酰胺及其N-氧化物的磺化反应性进行的研究表明,磺化发生在苯环的特定位置。这一发现对化学合成和药物应用是相关的,其中对功能基团位置的精确控制至关重要(Smirnov et al., 1972)。
光催化降解
利用介孔TiO2微球探索了磺胺类化合物的光催化降解,包括2-羟基吡啶-3-磺酰胺的衍生物。这项研究有助于理解环境降解过程和潜在的水处理技术(Guo et al., 2012)。
安全和危害
作用机制
Target of Action
2-Hydroxypyridine-3-sulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The interaction of 2-Hydroxypyridine-3-sulfonamide with its targets involves the inhibition of these enzymes, thereby disrupting their normal function . This disruption can lead to changes in the cellular processes these enzymes are involved in, resulting in the therapeutic effects of the compound .
Biochemical Pathways
The primary biochemical pathways affected by 2-Hydroxypyridine-3-sulfonamide involve the processes regulated by the enzymes it targets . For instance, the inhibition of carbonic anhydrase can affect fluid balance and pH regulation in the body, while the inhibition of dihydropteroate synthetase can disrupt the synthesis of folic acid, a crucial component for DNA replication .
Result of Action
The molecular and cellular effects of 2-Hydroxypyridine-3-sulfonamide’s action primarily involve the disruption of normal cellular processes due to the inhibition of target enzymes . This can lead to changes in cellular function and, in the context of disease treatment, can help to alleviate symptoms or halt disease progression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxypyridine-3-sulfonamide. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance, affecting the efficacy of these compounds . Additionally, factors such as pH and temperature can influence the stability and activity of the compound .
生化分析
Biochemical Properties
2-Hydroxypyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. 2-Hydroxypyridine-3-sulfonamide acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity. This interaction is crucial in understanding the compound’s potential therapeutic applications, particularly in the treatment of conditions like glaucoma and epilepsy .
Cellular Effects
2-Hydroxypyridine-3-sulfonamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Additionally, 2-Hydroxypyridine-3-sulfonamide has been found to impact cellular metabolism by inhibiting specific metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxypyridine-3-sulfonamide involves its binding interactions with various biomolecules. The compound binds to the active site of carbonic anhydrase, inhibiting its activity by preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 2-Hydroxypyridine-3-sulfonamide has been shown to interact with other enzymes and proteins, leading to changes in their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxypyridine-3-sulfonamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 2-Hydroxypyridine-3-sulfonamide can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential long-term applications and safety .
Dosage Effects in Animal Models
The effects of 2-Hydroxypyridine-3-sulfonamide vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as reducing intraocular pressure in models of glaucoma. At higher doses, 2-Hydroxypyridine-3-sulfonamide can cause toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
2-Hydroxypyridine-3-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the compound’s metabolism and detoxification. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-Hydroxypyridine-3-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and can accumulate in certain tissues, such as the liver and kidneys. These transport and distribution properties are important for understanding the compound’s bioavailability and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Hydroxypyridine-3-sulfonamide is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity. Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, further influencing its activity and function .
属性
IUPAC Name |
2-oxo-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTBEXBYRSWPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



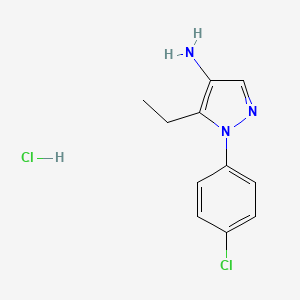
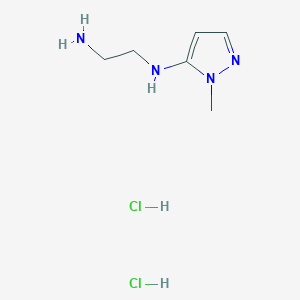

![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)
![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)
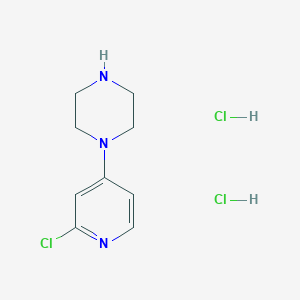
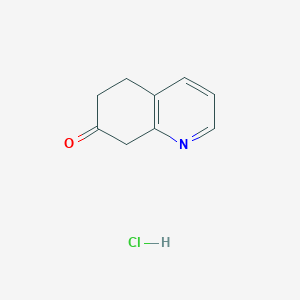


![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)
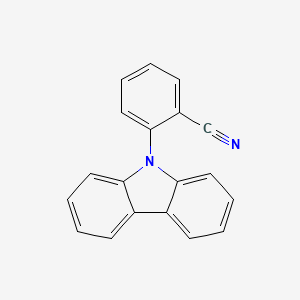
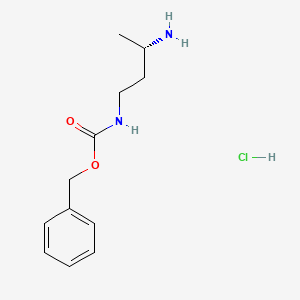
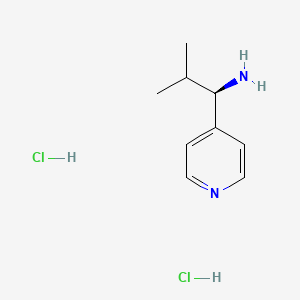
![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride](/img/structure/B1433398.png)